
3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been shown to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide, as part of the pyran derivatives family, has been studied for its effectiveness in mitigating corrosion of mild steel in acidic environments. Pyran derivatives have shown high inhibition efficiency, reaching up to 95% in certain concentrations. Their action is characterized by adsorption following the Langmuir isotherm, indicating a mixed-type inhibition mechanism. Quantum chemical and molecular dynamics simulations support the experimental findings, showcasing the compounds' ability to spontaneously bind to iron surfaces with significant binding energies (Saranya et al., 2020).
Cytotoxicity for Cancer Research
The compound's framework has been explored for its potential in cancer research, specifically through the synthesis of derivatives like 5-aminopyrazole and pyrazolo[1,5-a]pyrimidines. These derivatives have been evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing promising results (Hassan et al., 2014). Furthermore, the structural characteristics and interactions of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides indicate potential bioactive properties that may be leveraged in designing anticancer agents (Köysal et al., 2005).
Antibacterial Activity
Research into novel 1,3,4-oxadiazoles, which share a similar core structure with this compound, has shown that these compounds exhibit antibacterial activity. This finding opens avenues for the development of new antibacterial agents to combat resistant strains of bacteria (Aghekyan et al., 2020).
Nematocidal Activity
The exploration of pyrazole carboxamide derivatives, including structures similar to this compound, has revealed a notable nematocidal activity against Meloidogyne incognita. This suggests potential agricultural applications in managing nematode infestations, which are a significant concern for crop production (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
3-ethoxy-1-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-3-20-11-14(16(19-20)24-4-2)15(21)18-10-9-12-5-7-13(8-6-12)25(17,22)23/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEFWCITLLVCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2695162.png)
![(Z)-ethyl 2-methyl-5-oxo-4-(((pyridin-2-ylmethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2695166.png)
![1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2695167.png)
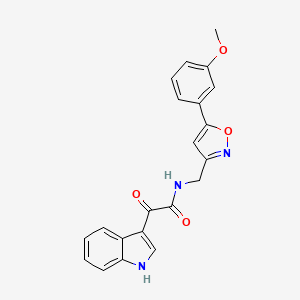
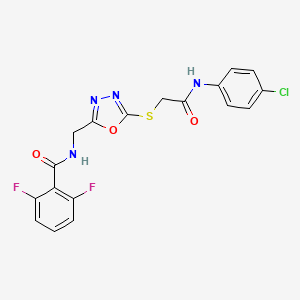
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2695171.png)
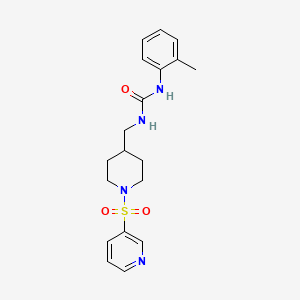

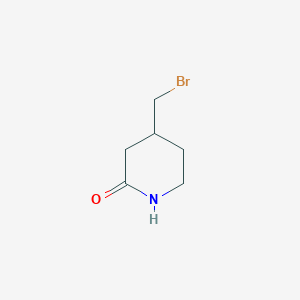
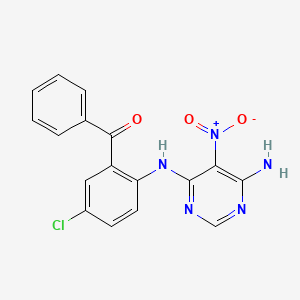

![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2695182.png)
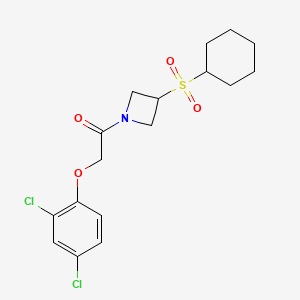
![3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2695184.png)